3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with amino and methyl groups
Vorbereitungsmethoden
The synthesis of 3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid can be achieved through several routes. One common method involves the reaction of 2,4-dimethyl-3,5-dinitropyrazole with a reducing agent to form the corresponding diamine, followed by a reaction with acrylonitrile to introduce the propanoic acid moiety. Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also act as a ligand for receptors, modulating their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-(5-Amino-2,4-dimethylpyrazol-3-yl)propanoic acid can be compared with other similar compounds, such as:
3-Aminopyrazole: Lacks the propanoic acid moiety and has different reactivity and applications.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Contains a cyanomethyl group instead of the propanoic acid moiety, leading to different chemical properties and uses.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Similar in structure but with a triazole ring instead of a pyrazole ring, resulting in different biological activities.
Eigenschaften
Molekularformel |
C8H13N3O2 |
---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
3-(5-amino-2,4-dimethylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(3-4-7(12)13)11(2)10-8(5)9/h3-4H2,1-2H3,(H2,9,10)(H,12,13) |
InChI-Schlüssel |
VLUGFKSBHLBFPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1N)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.